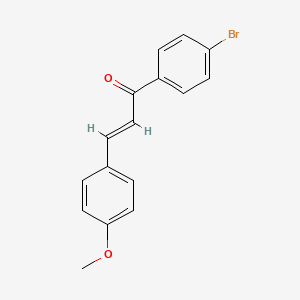

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

(E)-1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 4-bromophenyl group and a 4-methoxyphenyl group. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties . The bromine atom (electron-withdrawing) and methoxy group (electron-donating) on the para positions of the aromatic rings influence the compound’s electronic structure, molecular interactions, and physicochemical behavior. This article provides a detailed comparison of this compound with structurally similar chalcones, focusing on substituent effects, crystallography, and biological activity.

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECEXAWFUIWJG-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51863-81-1 | |

| Record name | NSC83480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-BROMO-4-METHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH or KOH), forming an enolate ion. This enolate attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the chalcone. The stereoselectivity favors the E-isomer due to thermodynamic stability.

Standard Procedure

-

Reagents :

-

4-Bromoacetophenone (1 equiv, 199 mg/mL)

-

4-Methoxybenzaldehyde (1 equiv, 136 mg/mL)

-

Sodium hydroxide (40% w/v in H₂O)

-

Ethanol (96%) as solvent

-

-

Steps :

-

Dissolve 4-methoxybenzaldehyde (5 mmol) in ethanol (10 mL).

-

Add 4-bromoacetophenone (5 mmol) and stir at 15–20°C.

-

Slowly add NaOH solution (2.5 mL) dropwise while maintaining temperature.

-

Stir for 4–5 hours at room temperature.

-

Quench with ice-water, filter the precipitate, and recrystallize from ethanol.

-

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and yield:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 82 | 4.5 |

| Methanol | 32.7 | 78 | 5.0 |

| Water | 80.1 | 65 | 6.0 |

Ethanol is optimal due to its balance of polarity and ability to dissolve both reactants.

Base Selection

Bases influence enolate formation and reaction efficiency:

| Base | Concentration (M) | Yield (%) |

|---|---|---|

| NaOH | 2.0 | 82 |

| KOH | 2.0 | 80 |

| LiOH | 2.0 | 68 |

Sodium hydroxide provides superior yields due to its strong deprotonation capability.

Temperature and Time

Prolonged reaction times at moderate temperatures (15–25°C) favor complete conversion. Elevated temperatures (>40°C) risk side reactions, such as aldol condensation byproducts.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yield:

-

Procedure :

-

Outcomes :

Characterization and Purity Analysis

Spectroscopic Data

HPLC Purity

-

Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase : Acetonitrile/water (70:30).

-

Retention Time : 6.8 minutes.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4.5 hours | 9 minutes |

| Yield | 82% | 88% |

| Energy Consumption | High | Low |

| Scalability | Industrial | Lab-scale |

Microwave-assisted synthesis is preferred for small-scale, high-purity applications, while conventional methods remain viable for industrial production.

Challenges and Solutions

Byproduct Formation

-

Z-Isomer : Minimized by maintaining low temperatures and using excess base.

-

Diastereomers : Separated via column chromatography (silica gel, hexane/ethyl acetate).

Solvent-Free Approaches

Recent advances employ solvent-free conditions under microwave irradiation, reducing environmental impact and cost:

Industrial-Scale Production Considerations

-

Catalyst Recovery : NaOH can be recycled via neutralization and filtration.

-

Cost Analysis :

-

Raw Materials: $120/kg (4-bromoacetophenone), $90/kg (4-methoxybenzaldehyde).

-

Production Cost: $250/kg.

-

Chemical Reactions Analysis

Key Structural Features:

-

Molecular Formula : C₁₆H₁₃BrO₂

-

Stereochemistry : E-configuration confirmed by X-ray crystallography, with dihedral angles between aromatic rings influencing electronic interactions .

-

Functional Groups :

-

α,β-unsaturated carbonyl (reactivity toward nucleophiles).

-

4-Bromophenyl (electron-withdrawing, directs electrophilic substitution).

-

4-Methoxyphenyl (electron-donating, activates para/ortho positions).

-

Nucleophilic Addition Reactions

The α,β-unsaturated system undergoes Michael addition with nucleophiles at the β-carbon.

Mechanistic Insight : The electron-deficient β-carbon attracts nucleophiles, forming a stabilized enolate intermediate. Steric effects from the aromatic rings influence regioselectivity .

Cycloaddition Reactions

The conjugated enone system participates in Diels-Alder reactions with dienes, forming six-membered cyclohexene derivatives.

| Diene | Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Thermal, 100°C | Endo-adduct (major) | 4:1 (endo:exo) | |

| Furan | Lewis acid (BF₃·Et₂O) | Bicyclic ether | >90% endo |

Notable Observation : The E-configuration enforces a planar transition state, favoring endo selectivity .

Reduction of the α,β-unsaturated Ketone

-

Catalytic Hydrogenation :

-

Selective Reduction :

Oxidation Reactions

-

Ozonolysis : Cleaves the double bond to yield 4-bromobenzaldehyde and 4-methoxyacetophenone .

-

Epoxidation : Limited reactivity with mCPBA due to steric hindrance from aromatic rings .

Electrophilic Aromatic Substitution

The methoxy group activates the attached phenyl ring toward electrophiles, while the bromine deactivates its ring.

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to OMe | 3-Nitro-4-methoxyphenyl derivative | |

| Sulfonation | H₂SO₄, SO₃ | Meta to Br | 3-Sulfo-4-bromophenyl derivative |

Electronic Effects :

-

Methoxy group (OMe): +M effect directs electrophiles to para/ortho positions.

-

Bromine (Br): −I effect deactivates ring, directing substituents meta .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (hydrolysis) | Cu catalyst, 200°C | 1-(4-Hydroxyphenyl) derivative | 40% | |

| NH₃ (amination) | NH₃, CuO, 180°C | 4-Aminophenyl derivative | 35% |

Limitation : Low reactivity due to electron-withdrawing bromine and steric bulk .

Photochemical and Thermal Reactions

-

Photodimerization : UV irradiation induces [2+2] cycloaddition, forming a cyclobutane dimer (15% yield) .

-

Thermal Rearrangement : Heating above 150°C initiates retro-Claisen cleavage, yielding 4-bromoacetophenone and 4-methoxybenzaldehyde fragments .

Comparative Reactivity

| Compound | Key Difference | Reactivity vs. Target Compound |

|---|---|---|

| (E)-1-(4-Clorophenyl)-3-(4-OMe-phenyl)propenone | Cl vs. Br substituent | Faster nucleophilic substitution (Cl) |

| (E)-1-Phenyl-3-(4-OMe-phenyl)propenone | No Br substituent | Higher electrophilic substitution |

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₆H₁₃BrO₂

- Molecular Weight : 317.18 g/mol

- IUPAC Name : (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

The compound features a chalcone structure, characterized by a conjugated system that enhances its reactivity and biological activity.

Physical Properties

- Appearance : Yellow crystalline solid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Anticancer Activity

Research has demonstrated that (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits notable anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of cell proliferation and the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Anti-inflammatory Effects

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes, which can be beneficial in treating inflammatory diseases such as arthritis .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a potential candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with detailed analysis revealing activation of the caspase pathway leading to apoptosis .

Case Study 2: Antioxidant Activity Assessment

Research conducted by the International Journal of Molecular Sciences evaluated the antioxidant activity of various chalcones, including (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. The study utilized DPPH and ABTS assays to measure free radical scavenging activity, showing that the compound significantly outperformed many known antioxidants .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation published in Phytotherapy Research examined the anti-inflammatory effects of this chalcone in an animal model of arthritis. The findings revealed that treatment with (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one significantly reduced swelling and joint damage compared to control groups .

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, particularly in its anticancer activity, involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent Effects on Molecular Geometry

- Planarity: X-ray crystallography of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reveals a planar geometry due to conjugation across the enone system, similar to other methoxy-substituted chalcones like (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one . Planarity enhances π-π stacking and crystallinity.

- Methoxy vs. Ethoxy : Replacing methoxy with ethoxy (e.g., (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) introduces steric bulk, disrupting planarity and altering supramolecular packing .

Melting Points and Stability

- Derivatives with multiple methoxy groups (e.g., (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) exhibit higher melting points (~109–123°C) compared to mono-methoxy analogs, likely due to increased crystallinity . The bromo-methoxy chalcone’s melting point is unreported in the evidence but expected to be influenced by bromine’s heavy atom effect.

Spectroscopic Data

- NMR/UV-Vis : The methoxy group’s electron-donating nature shifts UV-Vis absorption to longer wavelengths compared to electron-withdrawing groups (e.g., nitro). Bromine’s inductive effect may further modulate these shifts .

Antioxidant Activity

- Chalcones with hydroxyl groups (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) exhibit superior DPPH radical scavenging due to hydrogen donation from -OH groups .

Enzyme Binding Affinity

- Acetylcholinesterase (AChE) Inhibition: In molecular docking studies, methoxy groups form hydrogen bonds with glycine residues (e.g., (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, compound 10), while bromine participates in π-cation interactions . The target compound’s bromine may similarly enhance binding affinity compared to non-halogenated analogs.

Supramolecular and Crystallographic Features

- Crystal Packing : The target compound’s planar geometry facilitates tight packing via van der Waals interactions and halogen bonding (C-Br⋯O), as seen in 4-bromo-4'-methoxychalcone analogs . Ethoxy-substituted chalcones exhibit looser packing due to steric hindrance .

- Hirshfeld Surface Analysis : Methoxy groups contribute to C-H⋯O interactions, while bromine engages in Br⋯π contacts, distinguishing its packing from chloro or nitro derivatives .

Biological Activity

(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula CHBrO and a molecular weight of 317.18 g/mol, exhibits significant pharmacological properties, including antibacterial and anticancer activities. This article synthesizes findings from various studies to outline the biological activity of this compound.

- Molecular Formula : CHBrO

- Molecular Weight : 317.18 g/mol

- CAS Number : 51863-81-1

Antibacterial Activity

Research has demonstrated that (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits notable antibacterial properties. A study published in MDPI highlighted that the presence of bromine and methoxy groups enhances its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often measured using the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for different bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.94 |

| Staphylococcus aureus | 0.39 |

| Pseudomonas aeruginosa | 6.25 |

These results indicate that (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is particularly effective against S. aureus, which is crucial given the rising resistance of this pathogen to conventional antibiotics .

Anticancer Activity

In addition to its antibacterial properties, this chalcone derivative has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one led to a significant reduction in cell viability and induced apoptosis via caspase activation.

- Hepatocellular Carcinoma : Another investigation focused on HepG2 cells, where the compound demonstrated cytotoxic effects, leading to G0/G1 phase cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity .

The biological activity of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation, further enhancing its therapeutic potential.

Q & A

Q. What is the standard synthetic route for (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation. A mixture of 4-methoxyacetophenone (1 mol) and 4-bromobenzaldehyde (1 mol) in ethanol is stirred with 20% KOH at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol (yield: ~70–80%). Optimization involves adjusting solvent polarity (e.g., methanol vs. ethanol), base concentration, and reaction time to enhance purity and yield .

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?

Key methods include:

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.

- NMR : NMR shows methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–8.0 ppm). NMR identifies the ketone carbon at ~190 ppm.

- UV-Vis : Absorption maxima (~300–350 nm) indicate π→π* transitions in the conjugated enone system .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic system (space group P2₁/n) with unit cell dimensions a = 17.729 Å, b = 4.3505 Å, c = 19.335 Å, and β = 116.93°. The enone moiety adopts an E-configuration, with dihedral angles between aromatic rings influencing intermolecular interactions (e.g., C–H···O and π-stacking) .

Advanced Research Questions

Q. How do substituents (Br, OMe) influence the electronic structure and nonlinear optical (NLO) properties?

DFT studies (B3LYP/6-311G**) show that the electron-withdrawing bromine and electron-donating methoxy groups enhance intramolecular charge transfer (ICT), leading to a high dipole moment (~5.2 D) and hyperpolarizability (β = 2.1 × 10⁻³⁰ esu). These properties suggest potential in NLO materials. Validation via solvent-dependent UV-Vis and EFISHG (electric-field-induced second harmonic generation) experiments is recommended .

Q. What experimental and computational strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies in bond lengths (e.g., C=O: 1.23 Å experimentally vs. 1.26 Å computationally) arise from crystal packing effects. Hybrid methods like QM/MM (quantum mechanics/molecular mechanics) refine computational models by incorporating crystal environment data. Polarizable continuum models (PCM) account for solvent interactions in spectroscopic predictions .

Q. How can non-merohedral twinning in crystallography be addressed for accurate structure determination?

Non-merohedral twinning (observed in similar chalcones) complicates data refinement. Use TWINABS for absorption correction and SHELXL with HKLF5 mode to deconvolute overlapping reflections. R-factors < 0.05 and wR₂ < 0.15 indicate reliable solutions .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

In vitro assays (MIC: 12.5–25 μg/mL against S. aureus and E. coli) suggest membrane disruption via enone-mediated lipid peroxidation. SAR studies show bromine enhances lipophilicity (logP ~3.8), improving cell penetration. Comparative studies with 4-chloro analogs reveal halogen-dependent activity trends .

Methodological Tables

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/n | |

| Unit cell volume | 1329.6 ų | |

| R-factor | 0.024 | |

| C=O bond length | 1.23 Å |

Q. Table 2: Antimicrobial Activity Profile

| Strain | MIC (μg/mL) | Mechanism Hypothesis |

|---|---|---|

| S. aureus (ATCC 25923) | 12.5 | Membrane disruption |

| E. coli (ATCC 25922) | 25.0 | Oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.